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Compound of Interest

Compound Name: 1,4-Butanediol dimethylacrylate

CAS No.: 148390-75-4

Cat. No.: B1176212

Get Quote

Technical Guide | Version 1.0

Executive Summary & Molecular Architecture
1,4-Butanediol dimethacrylate (1,4-BDDMA, CAS: 2082-81-7) is a low-viscosity, aliphatic

difunctional monomer critical in the formulation of dental composites, hydrogels, and anaerobic

adhesives. Unlike aromatic dimethacrylates (e.g., Bis-GMA), 1,4-BDDMA lacks a rigid core,

imparting flexibility and higher conversion rates to polymer networks.

Characterization of this molecule requires a multi-modal approach to verify the integrity of the

methacrylate end-groups (reactive sites) and the tetramethylene spacer (flexibility determinant).

Molecular Specifications
Formula:

Molecular Weight: 226.27 g/mol [1]

Symmetry:
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(approximate in trans-conformation)

Key Functional Groups:

-unsaturated esters (Methacrylate), Aliphatic spacer.

Vibrational Spectroscopy (FTIR & Raman)
Vibrational spectroscopy is the primary tool for assessing monomer purity and monitoring the

Degree of Conversion (DC) during polymerization.

Fourier Transform Infrared (FTIR) Analysis
Protocol: Analyze as a neat liquid using Attenuated Total Reflectance (ATR) with a diamond

crystal. For cured networks, ensure intimate contact with the crystal using a high-pressure

clamp.

Key Peak Assignments: | Wavenumber (

) | Vibration Mode | Structural Assignment | Diagnostic Value | | :--- | :--- | :--- | :--- | | 1718 -
1722 |

| Ester Carbonyl | Internal Standard (Secondary): Used for DC calculation in absence of
aromatic rings. | | 1636 - 1640 |

| Vinyl (Aliphatic) | Primary Reactive Peak: Intensity decreases during polymerization. | | 2950 -
2960 |

| Methyl C-H | Backbone stability reference. | | 1453 |

| Methylene Scissoring | Confirmation of the butyl spacer. | | 1150 - 1165 |
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| Ester C-O stretch | Confirmation of ester linkage integrity. |

Senior Scientist Insight: In aromatic monomers, the aromatic C=C ring stretch at 1608

is the gold standard internal reference. 1,4-BDDMA lacks this peak. Therefore, you

must use the Carbonyl stretch (1720

) or the C-H deformation (1453

) as the internal standard. Note that the Carbonyl band may broaden slightly during

curing due to hydrogen bonding changes; integration limits must be consistent.

Raman Spectroscopy
Raman provides complementary data, particularly useful for aqueous samples (e.g., hydrogels)

where water obscures FTIR signals.

Characteristic Band: Strong scattering at 1640

(C=C stretch).

Fluorescence Interference: 1,4-BDDMA is generally low-fluorescence, but commercial

grades with inhibitors (MEHQ) may require photobleaching prior to acquisition.

Nuclear Magnetic Resonance (NMR)
Characterization
NMR is the definitive method for structural elucidation and purity analysis (detecting hydrolysis

products like methacrylic acid).

H NMR (Proton)
Solvent:
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(Chloroform-d) is the standard. Chemical Shift Logic: The electronegative oxygen atoms
deshield the adjacent methylene protons, pushing them downfield (~4.2 ppm). The vinyl
protons exhibit characteristic geminal coupling.

Chemical Shift (

, ppm)
Multiplicity Integration Assignment

6.10 Singlet (m) 2H
Vinyl Proton (

, trans to ester)

5.56 Singlet (m) 2H
Vinyl Proton (

, cis to ester)

4.18 Triplet / Multiplet 4H
Ester Methylene (

)

1.94 Singlet 6H
-Methyl Group (

)

1.78 Multiplet 4H
Central Methylene (

)

C NMR (Carbon)
Verifies the carbon backbone connectivity.

Carbonyl (

): ~167.3 ppm

Vinyl Quaternary (

): ~136.5 ppm

Vinyl Methylene (

): ~125.4 ppm
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Ester Methylene (

): ~64.1 ppm

Central Methylene: ~25.3 ppm

Methyl: ~18.3 ppm

Degree of Conversion (DC) Calculation Workflow
For drug delivery matrices, unreacted monomer is a toxicity risk. The DC must be calculated

precisely.

Formula:

: Integrated area of the aliphatic C=C peak (1637

).

: Integrated area of the internal standard (1720

Carbonyl or 1453

C-H).

Visualization: Spectroscopic Workflow
The following diagram outlines the logical flow from raw material receipt to final crosslinked

network validation.
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Key Spectral Markers
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Figure 1: Integrated workflow for the spectroscopic validation and polymerization monitoring of

1,4-BDDMA.

Mass Spectrometry & Fragmentation
Mass spectrometry (GC-MS) is essential for identifying low-level impurities (e.g., MEHQ

inhibitor or hydrolysis byproducts).
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Ionization: Electron Impact (EI, 70 eV).

Molecular Ion (

): m/z 226 (often weak).

Base Peak: m/z 69 (Methacryloyl cation,

).

Diagnostic Fragments:

m/z 41 (

)

m/z 113 (Loss of one methacrylate group).

Experimental Protocol: Self-Validating DC Analysis
To ensure trustworthiness in your data, follow this self-validating protocol for determining

Degree of Conversion.

Baseline Acquisition: Acquire the FTIR spectrum of the uncured 1,4-BDDMA monomer.

Validation: Ensure the ratio of Peak 1637 / Peak 1720 is constant across three aliquot

scans.

Curing: Apply the curing stimulus (UV light/Heat) directly on the ATR crystal or in a controlled

mold.

Post-Cure Acquisition: Acquire the spectrum of the cured polymer.

Validation: The Carbonyl peak (1720

) intensity should remain relatively stable (within ±5% variation), while the Vinyl peak (1637

) should drop significantly.

Calculation: Apply the DC formula.
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Threshold: For dental/biomedical applications, a DC > 60-70% is typically required to

minimize leachable toxicity.

Visualization: Methacrylate Connectivity Logic
This diagram illustrates the connectivity verified by NMR couplings, confirming the 1,4-

butanediol spacer linkage.

Vinyl Group
(C=C)

Ester
(C=O)

Conjugation Oxygen
(-O-)

Ester Bond Alpha-CH2
(4.18 ppm)

Deshielding Effect Beta-CH2
(1.78 ppm)

Aliphatic Chain

Symmetry Axis

Click to download full resolution via product page

Figure 2: Connectivity logic derived from NMR chemical shifts, showing the electronic

environment progression from the vinyl terminus to the aliphatic core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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